B1579685 Boc-2,5-Dimethy-D-Phenylalanine

Boc-2,5-Dimethy-D-Phenylalanine

Cat. No.: B1579685
M. Wt: 293.36
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2,5-Dimethyl-D-Phenylalanine is a synthetic amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and methyl substituents at the 2- and 5-positions of the phenyl ring. This compound is widely used in peptide synthesis to introduce steric hindrance and modulate peptide stability, solubility, and biological activity.

Properties

Molecular Weight

293.36

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property Boc-2,5-Dimethyl-D-Phenylalanine Boc-3,5-Dimethyl-L-Phenylalanine Fmoc-3,5-Dimethyl-D-Phenylalanine N-Boc-3,5-Dimethoxy-D-Phenylalanine
Protecting Group Boc Boc Fmoc Boc
Substituent Positions 2,5-dimethyl 3,5-dimethyl 3,5-dimethyl 3,5-dimethoxy
Enantiomer D-configuration L-configuration D-configuration D-configuration
Molecular Formula Not reported C₁₆H₂₃NO₄ C₂₄H₂₉NO₄ C₁₆H₂₃NO₆
Molecular Weight (g/mol) Not reported 293.36 415.48 325.36
Melting Point Not reported 106–110 °C Not reported Not reported
Solubility Likely low (hydrophobic methyl) Low (hydrophobic methyl) Moderate (Fmoc enhances polarity) Higher (methoxy improves hydrophilicity)
Storage Conditions Not reported 2–8°C Not reported Not reported
Key Observations:
  • Substituent Position Effects: Methyl groups at the 2,5-positions (target compound) introduce distinct steric and electronic effects compared to 3,5-substituted analogs.
  • Protecting Group : Boc is acid-labile, enabling selective deprotection under mild acidic conditions, whereas Fmoc (in the analog ) requires basic conditions (e.g., piperidine). This impacts synthetic strategies for peptide assembly.
  • Enantiomer Differences : The D-configuration in Boc-2,5-Dimethyl-D-Phenylalanine confers protease resistance compared to L-forms, making it valuable in designing stable therapeutic peptides .

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